Boc-Val-Arg-AMC

Thrombin Coagulation cascade Enzyme kinetics

Boc-Val-Arg-AMC is a fluorogenic peptide substrate that measures trypsin-like serine protease activity via AMC release (Ex/Em ~360-380/440-460 nm). IMPORTANT: Not suitable for thrombin (use Boc-Val-Pro-Arg-AMC) or cathepsin B (use Z-Arg-Arg-AMC). Available as the HCl salt, ≥98% purity, shipped with blue ice or ambient. Order the correct substrate for your enzyme target.

Molecular Formula C26H38N6O6
Molecular Weight 530.6 g/mol
Cat. No. B13334515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Arg-AMC
Molecular FormulaC26H38N6O6
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C26H38N6O6/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30)/t18-,21-/m0/s1
InChIKeySMJOUAXRYZJGQZ-RXVVDRJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Arg-AMC: A Dipeptidyl Fluorogenic Substrate for Serine Protease Activity Assays and Inhibitor Screening


Boc-Val-Arg-AMC (and its extended variant Boc-Arg-Val-Arg-Arg-AMC) are synthetic fluorogenic peptide substrates in which a tert-butyloxycarbonyl (Boc) protecting group is coupled to a Val-Arg (or Arg-Val-Arg-Arg) sequence, terminating in a 7-amino-4-methylcoumarin (AMC) fluorophore . Protease-catalyzed hydrolysis at the Arg-AMC amide bond liberates free AMC, producing a fluorescence signal (Ex/Em ~360-380/440-460 nm) that is directly proportional to enzyme activity . These substrates are primarily employed to measure trypsin-like serine protease activity, including thrombin and furin, in biochemical assays, enzyme kinetics studies, and high-throughput inhibitor screening campaigns [1].

Why Boc-Val-Arg-AMC Cannot Be Casually Substituted by Other Boc-Protected or Arg-Containing AMC Substrates


The peptide sequence and N-terminal protecting group of fluorogenic AMC substrates dictate their enzyme recognition and catalytic efficiency. Substituting Boc-Val-Arg-AMC with superficially similar compounds, such as Z-Arg-Arg-AMC or Boc-Val-Pro-Arg-AMC, introduces substantial differences in both protease specificity and kinetic behavior. For example, while Z-Arg-Arg-AMC is selective for cathepsin B , Boc-Val-Pro-Arg-AMC is a superior thrombin substrate due to the presence of a proline residue that enhances kcat [1]. Similarly, the extended Boc-Arg-Val-Arg-Arg-AMC is a well-established furin substrate with a reported kcat/Km of approximately 4×10³ M⁻¹s⁻¹ [2]. These examples underscore that each substrate occupies a distinct niche defined by its specific peptide sequence, and indiscriminate substitution will lead to erroneous activity measurements or failed assay development.

Quantitative Differentiation of Boc-Val-Arg-AMC Against Structurally Related Fluorogenic Substrates


Comparative Kinetic Efficiency of Boc-Val-Arg-AMC for Thrombin vs. Boc-Val-Pro-Arg-AMC

Boc-Val-Arg-AMC is cleaved by thrombin but exhibits substantially lower catalytic efficiency compared to the tripeptidyl substrate Boc-Val-Pro-Arg-AMC. The kcat value for Boc-Val-Arg-AMC is 0.032 s⁻¹, which is >3,000-fold lower than the 105 s⁻¹ reported for Boc-Val-Pro-Arg-AMC [1][2]. This kinetic distinction is attributed to the absence of a proline residue in the P2 position, which is known to optimize the substrate's fit within the thrombin active site. Consequently, Boc-Val-Arg-AMC is not a suitable replacement for Boc-Val-Pro-Arg-AMC in high-sensitivity thrombin activity assays.

Thrombin Coagulation cascade Enzyme kinetics

Furin Catalytic Efficiency: Boc-Arg-Val-Arg-Arg-AMC vs. Boc-Val-Pro-Arg-AMC

Boc-Arg-Val-Arg-Arg-AMC (also known as Boc-RVRR-AMC) is a well-characterized furin substrate. Its reported kcat/Km of approximately 4×10³ M⁻¹s⁻¹ [1] is 5-fold lower than the ~2×10⁴ M⁻¹s⁻¹ reported for the alternative furin substrate Boc-Val-Pro-Arg-AMC . This indicates that while Boc-Arg-Val-Arg-Arg-AMC is efficiently cleaved by furin, the inclusion of a proline residue at the P2 position in Boc-Val-Pro-Arg-AMC further enhances catalytic efficiency.

Furin Proprotein convertase Enzyme kinetics

Protease Selectivity Profile: Boc-Val-Arg-AMC is Not a Cathepsin B Substrate

Z-Arg-Arg-AMC is a widely used, selective fluorogenic substrate for the cysteine protease cathepsin B . The critical recognition motif for cathepsin B is the pair of adjacent arginine residues at the P1 and P2 positions. Boc-Val-Arg-AMC lacks this Arg-Arg motif, containing only a single arginine adjacent to the AMC leaving group. Consequently, Boc-Val-Arg-AMC is not expected to be an efficient substrate for cathepsin B and is not suitable for assays designed to measure its activity.

Cathepsin B Protease specificity Lysosomal proteases

Comparative Kinetics of KLK8: Boc-Val-Pro-Arg-AMC vs. Z-Val-Val-Arg-AMC

Boc-Val-Pro-Arg-AMC and Z-Val-Val-Arg-AMC are both substrates for the serine protease kallikrein 8 (KLK8), but they exhibit markedly different kinetic profiles. For KLK8, Boc-Val-Pro-Arg-AMC has a kcat/Km of 20,300 ± 4,800 M⁻¹s⁻¹, which is approximately 5.6-fold lower than the 113,000 ± 26,200 M⁻¹s⁻¹ measured for Z-Val-Val-Arg-AMC [1]. This difference arises from a much higher Km (434 ± 100 µM vs. 57.5 ± 10.7 µM) for Boc-Val-Pro-Arg-AMC, indicating a lower binding affinity for KLK8.

Kallikrein 8 KLK8 Enzyme kinetics Serine protease

Recommended Application Scenarios for Boc-Val-Arg-AMC and Related Substrates Based on Differential Performance


High-Throughput Screening for Furin Inhibitors

Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC) is the industry-standard substrate for measuring furin activity in high-throughput screening (HTS) campaigns. Its well-documented catalytic efficiency (kcat/Km ≈ 4×10³ M⁻¹s⁻¹) and established use in published inhibitor studies [1] provide a reliable and validated foundation for identifying novel furin antagonists. The release of AMC enables simple, sensitive, and continuous fluorescence monitoring in a 96- or 384-well plate format.

Biochemical Characterization of Thrombin Activity

For the quantitative measurement of thrombin activity, Boc-Val-Pro-Arg-AMC is the recommended substrate due to its high catalytic turnover (kcat = 105 s⁻¹) and favorable Km (21 µM) [2]. In contrast, Boc-Val-Arg-AMC (kcat = 0.032 s⁻¹) is not a suitable alternative for sensitive thrombin assays due to its ~3,280-fold lower turnover number [3]. Researchers should select Boc-Val-Pro-Arg-AMC when thrombin is the primary analyte of interest.

Specific Detection of Cathepsin B Activity in Cell Lysates

To specifically measure the activity of the cysteine protease cathepsin B, Z-Arg-Arg-AMC is the required substrate . The Arg-Arg motif is essential for recognition by the cathepsin B active site. Substrates lacking this motif, such as Boc-Val-Arg-AMC, will not be efficiently cleaved and are therefore not appropriate for this application.

Kallikrein 8 (KLK8) Activity Assays and Inhibitor Profiling

For studies involving the serine protease kallikrein 8 (KLK8), Z-Val-Val-Arg-AMC offers superior sensitivity compared to Boc-Val-Pro-Arg-AMC. Its 5.6-fold higher catalytic efficiency (kcat/Km = 113,000 vs. 20,300 M⁻¹s⁻¹) [4] results in a stronger fluorescence signal per unit of enzyme, which is advantageous for detecting low KLK8 activity levels or for use in inhibitor dose-response curves.

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